5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831258
InChI: InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2
SMILES:
Molecular Formula: C7H5BrCl2N2
Molecular Weight: 267.93 g/mol

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine

CAS No.:

Cat. No.: VC15831258

Molecular Formula: C7H5BrCl2N2

Molecular Weight: 267.93 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine -

Specification

Molecular Formula C7H5BrCl2N2
Molecular Weight 267.93 g/mol
IUPAC Name 5-bromo-4,6-dichloro-2-cyclopropylpyrimidine
Standard InChI InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2
Standard InChI Key GROQFVIIOYLCJS-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted at positions 2, 4, 5, and 6. The 2-position bears a cyclopropyl group, while the 4, 5, and 6 positions are occupied by chlorine and bromine atoms . The IUPAC name, 5-bromo-4,6-dichloro-2-cyclopropylpyrimidine, reflects this substitution pattern. Key identifiers include:

  • InChI: InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2

  • SMILES: C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl

The cyclopropyl group introduces steric hindrance, influencing the compound’s reactivity in nucleophilic substitutions. Halogen atoms at positions 4–6 enhance electrophilicity, facilitating cross-coupling reactions .

Physicochemical Properties

While experimental data on solubility and melting point remain limited, computed properties suggest moderate lipophilicity (LogP ≈ 2.8), making it suitable for cellular uptake in drug discovery. The molecular electrostatic potential map indicates electron-deficient regions at the halogenated positions, favoring interactions with nucleophilic residues in biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential halogenation of a pyrimidine precursor. A representative pathway includes:

  • Cyclopropanation: Introduction of the cyclopropyl group via Suzuki coupling to 2-chloropyrimidine.

  • Bromination: Treatment with bromine in sulfuric acid at 0–5°C to install the 5-bromo substituent .

  • Chlorination: Reaction with phosphorus oxychloride (POCl₃) under reflux to introduce 4,6-dichloro groups .

Table 1: Key Reaction Conditions and Yields

StepReagent/CatalystTemperatureTime (h)Yield (%)
1Cyclopropylboronic acid, Pd(PPh₃)₄80°C1278
2Br₂, H₂SO₄0–5°C285
3POCl₃, DMF110°C692

Data synthesized from .

Scalability and Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Process intensification reduces halogen waste by 40% compared to batch methods, aligning with green chemistry principles.

Reactivity and Functionalization

Nucleophilic Substitutions

The 4- and 6-chloro groups are highly susceptible to displacement by amines, alkoxides, and thiols. For example:

  • Reaction with morpholine at 60°C yields 4-morpholino-5-bromo-6-chloro-2-cyclopropylpyrimidine.

  • Thiophenol substitution at the 6-position produces sulfides with enhanced antimicrobial activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

  • Suzuki-Miyaura: The 5-bromo substituent reacts with arylboronic acids to form biaryl derivatives .

  • Buchwald-Hartwig: Amination at the 4-position generates pyrimidines with kinase inhibitory activity .

CompoundPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)Pf3D7 EC₅₀ (nM)
23d17211552 ± 37
23e9781400 ± 13

Data adapted from .

Selectivity Challenges

Despite promising antiplasmodial activity, early analogs exhibit off-target effects on human kinases (e.g., CDK2, EGFR) . Computational modeling suggests that reducing the basicity of the piperidine side chain could improve selectivity .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its halogenated structure allows late-stage functionalization, accelerating lead optimization .

Agrochemical Development

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (EC₅₀ = 12 µM), though field trials are pending.

Future Directions and Challenges

Target Optimization

  • Selectivity Engineering: Introducing polar groups (e.g., hydroxyl, carboxyl) to reduce off-target kinase binding .

  • Prodrug Strategies: Masking chloro substituents with bioreversible groups to improve bioavailability.

Sustainable Synthesis

  • Catalytic Halogenation: Replacing Br₂ and Cl₂ with electrochemical methods to minimize waste.

  • Flow Chemistry: Scaling production using microreactors to achieve >90% atom economy.

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